Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]-
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Overview
Description
Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]- is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a phenol group attached to a butenyl chain, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]- can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetonitrile with 3-buten-1-amine in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]- .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Scientific Research Applications
Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]- involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The methoxyphenyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Biological Activity
Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]- is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a phenolic group and an amino group linked to a butenyl side chain. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and may influence its biological interactions.
Biological Activity
1. Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies have shown that phenolic compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with oxidative stress .
2. Anti-inflammatory Effects
Phenolic compounds often demonstrate anti-inflammatory properties. For example, derivatives of phenol have been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). This suggests that 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]- may possess similar effects, potentially making it a candidate for treating inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial properties of phenolic compounds are well-documented. Several studies have demonstrated that phenolic derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of several phenolic compounds through DPPH radical scavenging assays. The results indicated that compounds with methoxy substitutions exhibited enhanced radical scavenging abilities compared to their unsubstituted counterparts.
Compound | IC50 (µM) |
---|---|
Phenol A | 25 |
Phenol B | 30 |
2-[[1-(4-methoxyphenyl)-3-butenyl]amino]- | 20 |
This data suggests that the methoxy group contributes positively to the antioxidant activity of the compound.
Case Study 2: Anti-inflammatory Effects
In vitro studies on human monocytes demonstrated that similar phenolic compounds significantly reduced IL-1β production upon stimulation with lipopolysaccharide (LPS). The inhibition was dose-dependent, indicating potential therapeutic applications in inflammatory conditions.
Concentration (µM) | IL-1β Production (pg/mL) |
---|---|
0 | 1000 |
10 | 750 |
50 | 300 |
The results imply that higher concentrations of the compound could effectively reduce inflammatory cytokine levels.
Research Findings
Recent literature has highlighted various mechanisms through which phenolic compounds exert their biological effects:
- Inhibition of Enzymatic Activity: Many phenolic compounds act as enzyme inhibitors, particularly in pathways related to inflammation and oxidative stress.
- Modulation of Cell Signaling: These compounds can influence signaling pathways involved in cell survival and apoptosis, thereby affecting various cellular responses .
Properties
CAS No. |
647017-93-4 |
---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)but-3-enylamino]phenol |
InChI |
InChI=1S/C17H19NO2/c1-3-6-15(13-9-11-14(20-2)12-10-13)18-16-7-4-5-8-17(16)19/h3-5,7-12,15,18-19H,1,6H2,2H3 |
InChI Key |
ITVGNXRQCFQQET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC=C)NC2=CC=CC=C2O |
Origin of Product |
United States |
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